1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine
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Overview
Description
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine is a chemical compound with the molecular formula C10H13F2NO2 and a molecular weight of 217.21 g/mol . This compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, along with an ethanamine side chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine involves several steps, typically starting with the preparation of the difluoromethoxy and methoxy substituted benzene ring. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with difluoromethyl ether in the presence of a base to form the difluoromethoxy derivative . This intermediate is then subjected to reductive amination with ethanamine to yield the final product . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in alcohols or amines.
Scientific Research Applications
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets . The ethanamine side chain is also important for its biological activity, influencing the compound’s pharmacokinetic properties and overall efficacy .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine can be compared with other similar compounds, such as:
1-[4-(Difluoromethoxy)-2-methylphenyl]ethan-1-amine: This compound has a methyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.
2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-6(13)7-3-4-8(15-10(11)12)9(5-7)14-2/h3-6,10H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWGBQBYFZGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)F)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954263-76-4 |
Source
|
Record name | 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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